A Comprehensive Technical Guide on the Synthesis and Characterization of m-(o-Toluidino)phenol
A Comprehensive Technical Guide on the Synthesis and Characterization of m-(o-Toluidino)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide details the synthesis and characterization of m-(o-Toluidino)phenol, a diarylamine of significant interest in medicinal chemistry and materials science. This document provides a rationale-driven approach, explaining the experimental choices for both the synthesis via Buchwald-Hartwig amination and the comprehensive characterization of the final product. It serves as a practical laboratory resource, offering step-by-step protocols and a thorough understanding of the critical parameters for successful and reproducible results.
Introduction: The Significance of m-(o-Toluidino)phenol
m-(o-Toluidino)phenol, systematically named 3-(2-methylanilino)phenol, is a valuable scaffold in the field of drug discovery and development.[1][2] Diarylamine derivatives are recognized for their wide range of biological activities.[1] The unique structure of m-(o-Toluidino)phenol, containing both a phenolic hydroxyl group and a secondary amine, provides versatile hydrogen bonding capabilities. This makes it an excellent starting point for the synthesis of compound libraries with potential therapeutic applications, including antioxidant and anti-inflammatory agents. A complete understanding of its synthesis and characterization is therefore crucial for researchers working with this class of compounds.
Synthesis of m-(o-Toluidino)phenol: A Palladium-Catalyzed Approach
The formation of the carbon-nitrogen bond in diarylamines is efficiently achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4][5] This method is renowned for its broad substrate scope and functional group tolerance, making it a superior choice over harsher, more traditional methods.[3] For the synthesis of m-(o-Toluidino)phenol, the reaction involves the coupling of 3-bromophenol with o-toluidine.
Rationale for Method Selection
The Buchwald-Hartwig amination is selected for its high efficiency and versatility. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[4] The choice of ligand is critical for the success of the reaction, with sterically hindered phosphine ligands often employed to promote the catalytic cycle and improve yields.[4] A strong base is also necessary to deprotonate the amine, facilitating its coordination to the palladium center.[4]
Detailed Experimental Protocol
Materials:
-
3-Bromophenol
-
o-Toluidine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add 3-bromophenol (1.0 mmol), o-toluidine (1.2 mmol), and anhydrous toluene (5 mL) to the flask.
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain m-(o-Toluidino)phenol. Dry the final product under high vacuum and calculate the yield.
Visualization of the Synthesis Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis of m-(o-Toluidino)phenol.
Characterization of m-(o-Toluidino)phenol: A Multi-faceted Approach
To confirm the identity and assess the purity of the synthesized m-(o-Toluidino)phenol, a combination of spectroscopic and chromatographic techniques is essential.[1][6] Each method provides complementary information for a comprehensive structural and purity analysis.
Rationale for Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides details on the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[7][8] The characteristic stretching vibrations of the O-H (phenol) and N-H (secondary amine) bonds are key diagnostic peaks for m-(o-Toluidino)phenol.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.[9][10] High-resolution mass spectrometry (HRMS) can determine the precise elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product by separating it from any impurities.[11][12]
Expected Analytical Data
The following table outlines the expected analytical data for m-(o-Toluidino)phenol.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region, a singlet for the methyl group, and broad singlets for the hydroxyl and amine protons.[13] |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the methyl and aromatic carbons.[14] |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.[8][15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of m-(o-Toluidino)phenol (C₁₃H₁₃NO).[16] |
| HPLC | A single major peak indicating a high degree of purity (typically >95%).[17][18] |
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of m-(o-Toluidino)phenol.
Conclusion
This guide has presented a detailed and rationale-based approach to the synthesis and characterization of m-(o-Toluidino)phenol. The Buchwald-Hartwig amination provides a reliable and efficient method for its synthesis. A comprehensive suite of analytical techniques, including NMR, IR, MS, and HPLC, is crucial for unambiguous structural confirmation and purity assessment. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of other diarylamine derivatives, thereby advancing research in medicinal chemistry and related fields.
References
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Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]
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KCVs. (n.d.). Phenol. Retrieved from [Link]
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MassBank. (2017). o-Toluidine. Retrieved from [Link]
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PubMed Central. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000290 - Phenol (C6H6O). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS Publications. (2008). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Retrieved from [Link]
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ACS Publications. (2024). Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved from [Link]
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Organic Chemistry Portal. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of phenol in D 2 O. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]
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YouTube. (2023). [Chemistry] IR spectrum for Phenol and Phenetole. Retrieved from [Link]
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ResearchGate. (2019). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Retrieved from [Link]
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